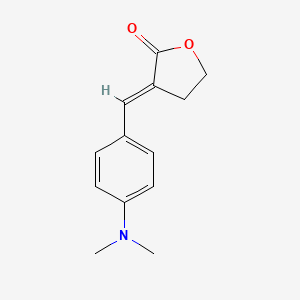
Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a triethylamine moiety and a phenylcyclohexyl group linked through an ether bond, forming a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride typically involves the reaction of triethylamine with 2-(1-phenylcyclohexyl)oxyethanol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the ether bond. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the cyclohexyl ring, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triethylamine moiety, with reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Phenylcyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: N-alkylated triethylamine derivatives.
科学的研究の応用
Chemistry: In chemistry, Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride is used as a reagent in organic synthesis, particularly in the formation of ether bonds and as a base in various reactions.
Biology: In biological research, this compound is utilized in the study of membrane proteins and as a precursor in the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological pathways.
Industry: Industrially, it is employed in the production of specialty chemicals and as a stabilizer in certain formulations.
作用機序
The mechanism of action of Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenylcyclohexyl group can modulate the activity of these targets, leading to various biological effects. The triethylamine moiety can act as a base, facilitating proton transfer reactions.
類似化合物との比較
Triethylamine: A simpler analog without the phenylcyclohexyl group.
2-(1-Phenylcyclohexyl)oxyethanol: The precursor in the synthesis of the target compound.
N,N-Diethyl-2-(1-phenylcyclohexyl)oxyethanamine: A related compound with similar structural features.
Uniqueness: Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
111413-21-9 |
|---|---|
分子式 |
C18H30ClNO |
分子量 |
311.9 g/mol |
IUPAC名 |
N,N-diethyl-2-(1-phenylcyclohexyl)oxyethanamine;hydrochloride |
InChI |
InChI=1S/C18H29NO.ClH/c1-3-19(4-2)15-16-20-18(13-9-6-10-14-18)17-11-7-5-8-12-17;/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChIキー |
PRVFBGAMVGICNF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1(CCCCC1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-3-(2-methylpropyl)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11999030.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)

![1-allyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11999056.png)



![N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine](/img/structure/B11999097.png)


![(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid](/img/structure/B11999113.png)

